双(五甲基环戊二烯基)钴(II)

描述

Synthesis Analysis

The synthesis of bis(pentamethylcyclopentadienyl)cobalt(II) and related complexes often involves the reaction of pentamethylcyclopentadienyl ligands with cobalt sources under specific conditions. For instance, complexes with similar ligands have been synthesized through one-pot template reactions involving cobalt(II) chloride and respective anilines in specific solvents, demonstrating the versatility of cobalt in forming various organometallic structures (Zhang et al., 2020).

Molecular Structure Analysis

The molecular structure of bis(pentamethylcyclopentadienyl)cobalt(II) complexes often showcases distorted geometries. For example, certain cobalt(II) complexes exhibit distorted square pyramidal and octahedral geometries, which are crucial for their catalytic and thermal stability properties. The detailed structural characterization aids in understanding the coordination environment around cobalt and its impact on the compound's reactivity and stability (Zhang et al., 2020).

Chemical Reactions and Properties

Bis(pentamethylcyclopentadienyl)cobalt(II) complexes participate in a variety of chemical reactions, reflecting their diverse chemical properties. These reactions include polymerization processes, where such complexes, upon activation, show high catalytic activity towards ethylene polymerization, producing linear polyethylene waxes with specific molecular weights. This demonstrates the complexes' role in catalysis, particularly in polymer science (Zhang et al., 2020).

科学研究应用

烯烃的氢硼化作用: 结构类似于双(五甲基环戊二烯基)钴(II) 的双(亚氨基)吡啶钴甲基配合物在位阻烯烃的氢硼化作用中是有效的。这个过程允许远程 C-H 键氢官能化具有末端选择性 (Obligacion & Chirik, 2013).

聚合: 新的双(二亚氨基)钴催化剂在苯乙烯聚合中显示出高活性,表明在以高转化率聚合各种聚合物方面具有潜在的效率 (Cho et al., 2014).

制氢: 双(羧基环戊二烯基)钴和钴(III) 墓室等新型电子传递体可以在电化学和光化学过程中有效地从水中产生氢气 (Houlding et al., 1982).

金属配合物的形成: 钴(II) 离子与 L-半胱氨酸和 D-青霉胺等氨基酸相互作用,形成各种配合物,包括双核配合物、多核配合物和扭曲的四面体双核配合物 (Harman & Sóvágó, 1983).

催化: 含有双(五甲基环戊二烯基)钴(III) 离子的分子筛在各种应用中显示出作为催化剂的潜力,包括在沸石合成中 (Balkus & Gabrielov, 1997).

纳米颗粒制备: 由 [双(水杨基)钴(II)]-油胺等配合物通过热分解制备的钴纳米粒子与块状材料相比表现出增强的磁性 (Salavati‐Niasari et al., 2008).

太阳能电池: 低自旋钴配合物氧化还原穿梭体有望用于染料敏化太阳能电池,有可能在没有限速再生的情况下实现超过 2% 的效率 (Xie & Hamann, 2013).

未来方向

Bis(pentamethylcyclopentadienyl)cobalt(II) has potential applications in the field of thin film deposition, industrial chemistry, and pharmaceuticals . Its use as a dopant in the fabrication of organic electronic materials and as a precursor for atomic layer deposition suggests promising future directions in the field of material science and electronics .

属性

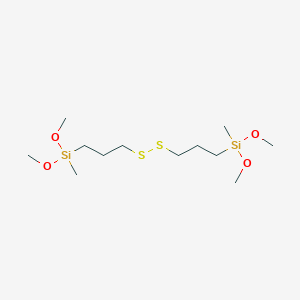

InChI |

InChI=1S/2C10H15.Co/c2*1-6-7(2)9(4)10(5)8(6)3;/h2*1-5H3; | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDHJNPINFJSJJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C([C](C(=C1C)C)C)C.CC1=C([C](C(=C1C)C)C)C.[Co] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

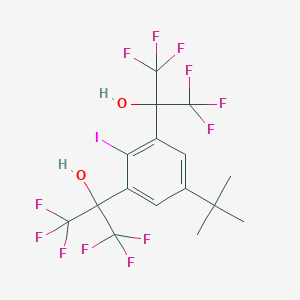

Molecular Formula |

C20H30Co | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of Decamethylcobaltocene?

A1: Decamethylcobaltocene has the molecular formula Co(C5Me5)2 or C20H30Co and a molecular weight of 327.39 g/mol. []

Q2: Are there any characteristic spectroscopic data available for Decamethylcobaltocene?

A2: The presence of Decamethylcobaltocene can be confirmed through various spectroscopic techniques. For example, the radical anion oxidation state in [TDNQ][CoCp*2] is supported by lengthened C–O bond distances observed in the crystal structure, a shifted ν(C–O) stretch in the IR absorption spectrum, and a detectable solution electron paramagnetic resonance (EPR) signal. []

Q3: How does the solubility of Decamethylcobaltocene influence its applications?

A3: Decamethylcobaltocene exhibits solubility in a range of organic solvents, which is crucial for its use in diverse applications. For instance, the complex [TDNQ][CoCp*2], featuring Decamethylcobaltocene, shows good solubility in various organic solvents, unlike the less soluble [TDNQ]3[CoCp2]2. This solubility difference highlights the impact of the specific compound and its interaction with Decamethylcobaltocene on overall solubility. []

Q4: How does Decamethylcobaltocene contribute to electron transport in conjugated polymers?

A4: Decamethylcobaltocene acts as an n-type dopant in conjugated polymers like poly[2-methoxy-5-(2-ethylhexyloxy)-1,4-phenylenevinylene] (MEH-PPV). It deactivates electron traps in these materials by donating electrons, enabling a trap-free space-charge limited electron current and facilitating the direct measurement of free-electron mobility. [] This doping significantly enhances electron transport. []

Q5: Can Decamethylcobaltocene be used to improve organic photovoltaic cell efficiency?

A5: Yes, Decamethylcobaltocene can be used as an n-type dopant for the electron acceptor layer in planar heterojunction copper phthalocyanine/fullerene cells. This doping improves charge extraction efficiency, decreases series resistance, and ultimately enhances the power conversion efficiency of the organic photovoltaic cells. []

Q6: What is the role of Decamethylcobaltocene in synthesizing reduced graphene oxide (RGO) films?

A6: Decamethylcobaltocene effectively reduces graphene oxide (GO) films to RGO films at room temperature. This reaction significantly increases the conductivity of the films and influences the size of graphitic domains and macroscopic roughness, highlighting its potential in developing high-quality RGO films on various substrates without the need for annealing. []

Q7: How does Decamethylcobaltocene impact the performance of inverted polymer solar cells?

A7: Decamethylcobaltocene is used to n-dope PCBM-S (a thermally polymerizable fullerene) in inverted polymer solar cells. This doping increases the film's conductivity, leading to a significant improvement in power conversion efficiency due to decreased series resistance and enhanced electron extraction properties. []

Q8: Can Decamethylcobaltocene facilitate the formation of boryl radicals?

A8: Yes, Decamethylcobaltocene can chemically reduce NHC-stabilized borenium cations, resulting in the formation of corresponding boryl radicals. These radicals are characterized by EPR spectroscopy, confirming their paramagnetic character with large hyperfine coupling constants to boron isotopes. []

Q9: How does Decamethylcobaltocene contribute to understanding the singlet-triplet transitions in C60(2-) anions?

A9: Decamethylcobaltocene forms complexes with C60, such as (Cp*2Co)2C60(C6H4Cl2, C6H5CN)2. Studying the EPR and magnetic properties of these complexes provides insights into the singlet-triplet transitions in C60(2-) anions. For instance, a diamagnetic singlet state is observed at low temperatures, while a broad EPR signal at higher temperatures suggests the thermal population of a close-lying triplet state. []

Q10: What role does Decamethylcobaltocene play in studying the redox chemistry of nickel(II) complexes?

A10: Decamethylcobaltocene is used as a one-electron reducing agent to study the redox behavior of nickel(II) complexes with noninnocent β-diketiminate ligands. This reduction generates anionic nickel(I) complexes, providing valuable information about the electronic structures and substituent effects on these complexes in different oxidation states. []

Q11: Have there been any DFT studies conducted on Decamethylcobaltocene and its complexes?

A11: Yes, Density Functional Theory (DFT) calculations have been employed to study the electronic structure of Decamethylcobaltocene complexes. For instance, in the study of diiron hydrido complexes, DFT calculations helped rationalize the electronic structure of (a mixed-valence diiron hydrido complex generated using Decamethylcobaltocene) and facilitated the simulation and assignment of EPR parameters, including (1)H and (31)P hyperfine couplings. []

Q12: How do structural modifications of Decamethylcobaltocene affect its reducing power?

A12: While Decamethylcobaltocene is a potent reducing agent, modifying its structure can alter its redox potential and, consequently, its reducing power. For instance, replacing the methyl groups with other substituents can influence the electron-donating or -withdrawing properties of the cyclopentadienyl rings, directly impacting the compound's ability to donate electrons. []

Q13: How does Decamethylcobaltocene contribute to the stability of organic electrode materials?

A13: Decamethylcobaltocene, as a trap filler, can enhance the long-term stability of organic electrode materials. By donating electrons to electron traps formed by residual water and oxygen in electrochemical cells, it prevents irreversible side reactions that are detrimental to the materials' stability. This trap-filling strategy significantly improves the stability of organic electrode materials like BthCz and AQCz. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-(2,5-Dioxopyrrol-1-yl)phenyl]butanoic acid](/img/structure/B8316.png)

![7-[2-(Methylamino)ethyl]-1,3-benzothiazole-2,4-diol](/img/structure/B8319.png)